molecular formula C19H18FN3O3 B2456481 1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891107-02-1

1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2456481
CAS No.: 891107-02-1
M. Wt: 355.369
InChI Key: NTYGOQDPXCSFGC-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the acetyl group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors involved in disease pathways.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific molecular targets. Typically, such compounds may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a chlorine atom instead of fluorine.

    1-(3-Acetylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12(24)13-3-2-4-15(9-13)21-19(26)22-16-10-18(25)23(11-16)17-7-5-14(20)6-8-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYGOQDPXCSFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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